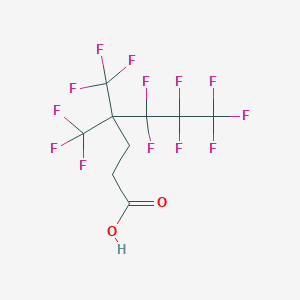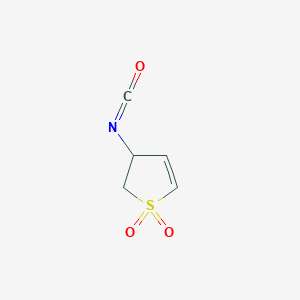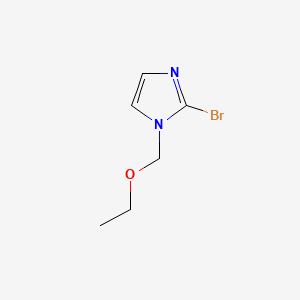
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (HFTFA) is a fluorinated carboxylic acid that has been gaining attention in the scientific community due to its unique properties and potential applications. HFTFA is a highly fluorinated acid with seven fluorine atoms and two trifluoromethyl groups, which makes it a very stable and non-volatile compound. It has a low melting point and high water solubility, making it an ideal candidate for various applications. In recent years, HFTFA has been studied extensively in the fields of synthetic organic chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
Polyfluoroalkylsilanes Synthesis : This acid can be used in the synthesis of branched-type polyfluoroalkylsilanes, useful in material chemistry. The hydrosilylation reaction of its polyfluoroalkene form with silanes produces β-addition compounds highly regioselectively (Konakahara et al., 2000).
Fabrication of Superhydrophobic Coatings : A novel monomer related to this compound has been synthesized for use in developing superhydrophobic coatings on textiles, offering potential applications in material science and engineering (Kazaryan et al., 2019).
Electroactive Aromatic Polyamides : The compound has been used in the synthesis of new fluorine-containing, triphenylamine-based diamine and dicarboxylic acid monomers. These have been polymerized with aromatic dicarboxylic acids and diamines, resulting in aromatic polyamides with notable optical, electrochemical, and photophysical properties, which could have applications in sensor technology (Hsiao & Wu, 2017).
Chemical Reactivity and Synthesis
Fluorinated Heterocycles Synthesis : The compound has been utilized in the synthesis of partially fluorinated heterocycles. These heterocycles represent versatile building blocks for various chemical applications (Burger et al., 2006).
Catalysis in Dehydrative Condensation : A derivative of this compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, showing potential applications in organic synthesis (Wang, Lu, & Ishihara, 2018).
Photophysical and Electronic Applications
Optically Transparent Polyimide Films : The compound is involved in the synthesis of novel polyimides with high optical transparency, low color, and good thermal stability. These properties make them suitable for electronics applications (Yang et al., 2006).
Hydroxydialkylamino Cruciforms : Derivatives of this compound have been used to create amphoteric cruciforms with unique photophysical properties. These cruciforms undergo significant changes in absorption and emission upon exposure to different chemical agents, making them potential candidates for sensor applications (McGrier et al., 2011).
Propiedades
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXPUNWZRSOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379248 |
Source


|
| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
CAS RN |
129991-14-6 |
Source


|
| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)












